molecular formula C22H17F3N4O2 B2479892 N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide CAS No. 1333813-62-9

N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

Cat. No.: B2479892
CAS No.: 1333813-62-9
M. Wt: 426.399
InChI Key: SJIZJAJAFBZWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a trifluoromethylphenyl group at position 1, a methyl group at position 6, and an oxo group at position 4 of the pyridazine ring.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2/c1-15-12-19(30)20(21(31)28(11-10-26)14-16-6-3-2-4-7-16)27-29(15)18-9-5-8-17(13-18)22(23,24)25/h2-9,12-13H,11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIZJAJAFBZWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)N(CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a synthetic compound belonging to the pyridazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its complex structure, which includes:

  • A pyridazine ring
  • A cyanomethyl group
  • A trifluoromethyl phenyl substituent
  • A carboxamide functional group

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell growth in leukemia, non-small cell lung cancer, and melanoma by inducing apoptosis and cell cycle arrest at the sub-G1 phase .
  • Modulation of Apoptotic Pathways :
    • The compound influences apoptotic markers such as Bax and BCL-2. Increased expression of pro-apoptotic Bax and decreased levels of anti-apoptotic BCL-2 suggest that the compound promotes apoptosis in cancer cells .
  • Impact on Metastasis :
    • Research indicates that this compound can reduce metastatic potential by modulating cadherin expression, specifically increasing E-cadherin while decreasing N-cadherin levels .

Biological Activity Data

The table below summarizes the biological activity of the compound across various cancer types based on cell viability assays:

Cancer TypeInhibition (%)Reference
Leukemia77%
Non-small cell lung cancer64%
Colon cancer62%
CNS cancer45%
Melanoma72%
Ovarian cancer40%
Renal cancer69%
Prostate cancer52%
Breast cancer61%

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Apoptosis Induction :
    • In a study involving HepG2 cells, treatment with the compound resulted in significant changes in apoptotic gene expression, confirming its role in promoting apoptosis through intrinsic pathways .
  • Metastasis Inhibition Study :
    • Another study demonstrated that the compound effectively reduced wound healing rates in vitro, indicating its potential to inhibit metastasis by affecting cellular migration and adhesion properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the chemical structure can significantly influence biological activity:

  • The presence of electron-withdrawing groups such as trifluoromethyl enhances anticancer potency.
  • Substitutions at specific positions on the pyridazine ring affect binding affinity and selectivity towards molecular targets involved in tumor progression .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds, including N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide, show promising antimicrobial activity. For instance, studies on similar structures have demonstrated effectiveness against a range of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves inhibition of key enzymes or disruption of bacterial cell walls.

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that pyridazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Specific derivatives have been reported to exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, making them candidates for further development as anticancer agents.

3. Enzyme Inhibition

Another significant application lies in the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's . Compounds similar to this compound have shown moderate inhibition profiles, suggesting potential use in cognitive enhancement therapies.

Agricultural Applications

1. Fungicidal Activity

The compound has been explored for its fungicidal properties. Research has indicated that certain pyridazine derivatives possess activity against various fungal pathogens affecting crops . These compounds can inhibit fungal growth by disrupting cellular processes essential for their survival.

2. Herbicide Development

In addition to fungicidal applications, there is potential for developing herbicides based on the structure of this compound. The ability to selectively target specific plant species without harming others can lead to more sustainable agricultural practices .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported, allowing for the modification of functional groups to enhance biological activity or reduce toxicity .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of several pyridazine derivatives against bacterial strains. The results showed that modifications at the benzyl position significantly enhanced activity against Gram-positive bacteria. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In another study, a series of pyridazine compounds were screened for anticancer properties using human cancer cell lines. The findings revealed that specific modifications led to increased apoptosis rates in breast cancer cells, highlighting the importance of structural optimization in drug development .

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The target compound’s benzyl and cyanomethyl groups increase lipophilicity (logP ~3.5 estimated), favoring membrane permeability. In contrast, the carboxylic acid analog () is more polar, limiting blood-brain barrier penetration .

Impact of Heterocyclic Modifications :

  • Replacement of pyridazine with tetrahydropyrimidine () introduces conformational flexibility, which may improve binding to flexible enzyme active sites but reduce aromatic stacking interactions .
  • The benzothiazole group in enhances π-π interactions with aromatic residues in target proteins, a feature absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.